molecular formula C6H11N3O B13482382 (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13482382
M. Wt: 141.17 g/mol
InChI Key: IHTILGMULUFXAW-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C6H11N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-1-methyl-1H-pyrazole: A precursor in the synthesis of (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanamine.

    1-methyl-1H-pyrazol-5-yl)methanamine: A structurally similar compound with different functional groups.

    3-(1-methyl-1H-pyrazol-5-yl)acrylic acid: Another pyrazole derivative with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both methoxy and methanamine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(5-methoxy-2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C6H11N3O/c1-9-5(4-7)3-6(8-9)10-2/h3H,4,7H2,1-2H3

InChI Key

IHTILGMULUFXAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC)CN

Origin of Product

United States

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